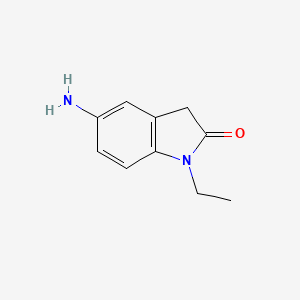

5-Amino-1-ethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-ethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVVLSILSIVNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627604 | |

| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875003-50-2 | |

| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Amino-1-ethylindolin-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-1-ethylindolin-2-one

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] The strategic functionalization of this core is paramount for modulating biological activity, and the introduction of an amino group at the C-5 position provides a critical vector for further chemical elaboration or for direct interaction with biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of a key derivative, this compound. We will delve into the causal reasoning behind strategic choices in the synthetic pathway, from precursor selection to the specific conditions for nitro group reduction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a self-validating protocol grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Indolin-2-one Core

The indolin-2-one ring system is a cornerstone in the discovery of new antitumor and anti-angiogenic agents.[1] Its structure is prominently featured in FDA-approved drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The efficacy of these molecules is highly dependent on the substituents attached to the indolin-2-one core. The 5-amino group, in particular, serves as a versatile synthetic handle. It can be readily converted into amides, sulfonamides, or used in cyclization reactions to build more complex heterocyclic systems. Furthermore, the basicity of the aniline-like nitrogen can form key hydrogen bonds in enzyme active sites. The N-1 ethyl group serves to block the lactam nitrogen from undesired reactions and can provide beneficial steric and electronic properties for target engagement. This guide outlines a robust and reproducible pathway to access this valuable intermediate.

Synthetic Strategy and Retrosynthetic Analysis

A common and highly effective strategy for introducing an aromatic amine is through the reduction of a corresponding nitro compound. This approach is favored due to the commercial availability of nitro-aromatic precursors and the high efficiency and chemoselectivity of modern reduction methods.[2][3] Our retrosynthetic analysis, therefore, identifies 1-Ethyl-5-nitroindolin-2-one as the key intermediate. This intermediate can be accessed via the N-alkylation of the commercially available 5-nitroindolin-2-one.

The overall synthetic workflow is depicted below.

Sources

An In-Depth Technical Guide to 5-Amino-1-ethylindolin-2-one: Physicochemical Properties, Stability, and Analysis

This technical guide provides a comprehensive overview of the anticipated chemical properties and stability of 5-Amino-1-ethylindolin-2-one. As a specific substituted indolin-2-one, this molecule holds potential interest for researchers in medicinal chemistry and materials science. This document synthesizes foundational chemical principles and data from analogous structures to offer a predictive yet scientifically grounded perspective for professionals in drug development and related scientific fields.

Introduction: The Indolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1][2] Its rigid bicyclic structure, combining an aromatic ring with a lactam, provides a versatile framework for introducing diverse functionalities. The substituent pattern on both the aromatic ring and the lactam nitrogen significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. This compound is characterized by an amino group at the C5 position, which is expected to modulate its electronic properties and basicity, and an ethyl group at the N1 position, enhancing its lipophilicity compared to the unsubstituted parent.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification & Context |

| Molecular Formula | C₁₀H₁₂N₂O | Based on the chemical structure. |

| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid at room temperature. | Similar small molecule heterocyclic compounds are typically solids. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) and have limited solubility in water. | The ethyl group increases lipophilicity, while the amino and lactam groups can participate in hydrogen bonding, conferring some polar character.[1] |

| pKa | The amino group is expected to have a pKa in the range of 4-5. | The electron-withdrawing effect of the adjacent aromatic ring and the lactam carbonyl group will decrease the basicity of the arylamine compared to a simple aniline. |

| LogP | Predicted to be in the range of 1.0-2.0. | The presence of the ethyl group increases the partition coefficient compared to unsubstituted aminoindolinones. This value suggests moderate lipophilicity, which is often favorable for cell permeability.[3] |

| Melting Point | Not experimentally determined. | Expected to be a relatively high-melting solid, characteristic of crystalline organic compounds with hydrogen bonding capabilities. |

Spectroscopic Characterization Profile

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The following are the expected spectral characteristics:

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet for the C3 methylene protons of the indolinone ring, typically around δ 3.5 ppm.

-

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

Lactam Proton (-NH-): Not present due to N1-ethyl substitution.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region (δ 170-180 ppm) characteristic of a lactam carbonyl.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Methylene Carbon (-CH₂-): A signal for the C3 carbon.

-

Ethyl Group Carbons (-CH₂CH₃): Two distinct signals for the methylene and methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Vibrations around 3400-3200 cm⁻¹ corresponding to the primary amine.[4]

-

C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ for the lactam carbonyl.[1]

-

C=C Stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.[4]

-

C-N Stretching: Signals in the 1350-1250 cm⁻¹ range.[1]

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 176.

-

Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indolinone ring.

-

Chemical Stability and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions.[5] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6]

Hydrolytic Stability

The lactam ring in the indolin-2-one structure is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the five-membered ring.

-

Acidic Hydrolysis: Under strong acidic conditions and heat, the lactam amide bond can be cleaved to yield the corresponding amino acid derivative.

-

Basic Hydrolysis: In the presence of a strong base, the lactam can be hydrolyzed to form the salt of the corresponding carboxylic acid. The rate of hydrolysis is pH-dependent, with stability generally being lowest at extreme pH values.[7][8]

Oxidative Stability

The primary amino group and the electron-rich aromatic ring make this compound susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, quinone-imines, or polymeric degradation products.

Thermal Stability

In the absence of other reagents, the molecule is expected to be relatively stable to moderate heat in the solid state. At elevated temperatures, decomposition would likely occur, the pathway of which would need to be determined experimentally.

Photostability

Aromatic amines are often sensitive to light. Exposure to UV or visible light could potentially lead to photo-oxidation or photodecomposition, resulting in discoloration and the formation of degradation products. Photostability testing is a crucial component of stability assessment as per ICH guidelines.

The following diagram illustrates the potential degradation pathways for this compound under forced degradation conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted.[5][6]

General Procedure for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C). For solutions, heat the stock solution.

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (typically with UV or MS detection).

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[6]

The following workflow diagram outlines the process for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a molecule with a chemically interesting and biologically relevant scaffold. While specific experimental data is currently limited, this guide provides a robust, predictive framework for its physicochemical properties and stability based on the well-established chemistry of the indolin-2-one class. The outlined experimental protocols offer a clear path for researchers to empirically determine these crucial parameters, thereby enabling further development and application of this compound in scientific research. The insights provided herein are intended to guide experimental design and accelerate the characterization of this and related molecules.

References

- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024-02-08). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852445/

- Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (1985-03). Journal of Clinical Microbiology. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3988729/

- Stability of β-lactam antibiotics in bacterial growth media. (2020-07-20). PLOS One. Retrieved from https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0236198

- Stability of β-lactam antibiotics in bacterial growth media. (2020-07-20). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/32687528/

- Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. (1978-08). Journal of Pharmaceutical Sciences. Retrieved from https://pubmed.ncbi.nlm.nih.gov/682136/

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2022-09-29). MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/19/6446

- Forced Degradation Studies. (2016-12-14). MedCrave online. Retrieved from https://medcraveonline.

- Forced Degradation Studies. (2016-12-14). SciSpace. Retrieved from https://typeset.

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from https://bioprocessintl.

- Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. ResearchGate. Retrieved from https://www.researchgate.

- Development of forced degradation and stability indicating studies of drugs—A review. (2014-04). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4202592/

- Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. (2008-11). Experimental Biology and Medicine. Retrieved from https://pubmed.ncbi.nlm.nih.gov/18791054/

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs. Retrieved from https://www.acdlabs.

- Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. (1998-11-15). Journal of Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/9822549/

- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506456/

- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2013-12-23). MDPI. Retrieved from https://www.mdpi.com/1420-3049/19/1/1

- Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. (2025-04-29). RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp01221j

- Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (2022-01-02). MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/1/102

- Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021-09-10). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/34304009/

- 5-Amino-1-methylquinolinium. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-1-methylquinolinium

- Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. (2005-04-01). The Journal of Organic Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15787569/

- Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Retrieved from https://www.researchgate.

- Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025-08-06). Research Square. Retrieved from https://www.researchsquare.com/article/rs-2453181/v1

- An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure. Benchchem. Retrieved from https://www.benchchem.com/uploads/technical-guides/7-Aminoindolin-2-one-Technical-Guide.pdf

- In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8517031/

- An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies. (2020-03-02). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/32131557/

- 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-2-hydroxy-ethyl-isoindole-1_3-dione

- Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. (2018). Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Synthesis-%2C-characterization-and-pharmacological-of-Asireddy-Avuti/1d2e14300e84b79b6d616d252277d70c0ba1f38e

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024-03-18). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948292/

- (PDF) In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2021-10-15). ResearchGate. Retrieved from https://www.researchgate.net/publication/355288210_In_silico_and_multi-spectroscopic_analyses_on_the_interaction_of_5-amino-8-hydroxyquinoline_and_bovine_serum_albumin_as_a_potential_anticancer_agent

- Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2007-01-25). Journal of Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17253775/

- Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. (2011-09). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21704467/

- Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. (2012-01-18). MDPI. Retrieved from https://www.mdpi.com/1420-3049/17/1/903

- Theoretical studies of the ground state and of the spectroscopic properties of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido [3,4-b]pyrazin-7-y1 carbamate analogs. (2025-08-05). ResearchGate. Retrieved from https://www.researchgate.

- Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides. Organic & Biomolecular Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00898a

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]

- 8. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1-ethylindolin-2-one

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 5-Amino-1-ethylindolin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data and provides detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies described herein are designed to ensure data integrity and support the unambiguous confirmation of the molecular structure.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted oxindole, a privileged scaffold in medicinal chemistry known for its diverse biological activities. As with any novel compound intended for pharmaceutical development, unambiguous structural confirmation is a prerequisite for further investigation. Spectroscopic analysis provides the definitive molecular fingerprint, ensuring identity, purity, and stability. This guide will detail the expected outcomes and acquisition protocols for ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, providing a comprehensive framework for the characterization of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data

Based on the structure of this compound and established chemical shift principles, the following ¹H and ¹³C NMR data are predicted. These predictions serve as a benchmark for the analysis of experimentally acquired spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom # | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | - | - | 174.5 (C=O) |

| 2 | 3.45 | s | 2H | 35.8 |

| 3 | - | - | - | 125.0 |

| 4 | 6.50 | d, J=8.0 Hz | 1H | 108.5 |

| 5 | - | - | - | 142.0 |

| 6 | 6.45 | dd, J=8.0, 2.0 Hz | 1H | 110.0 |

| 7 | 6.30 | d, J=2.0 Hz | 1H | 109.5 |

| 8 (N-CH₂) | 3.60 | q, J=7.2 Hz | 2H | 38.0 |

| 9 (CH₃) | 1.15 | t, J=7.2 Hz | 3H | 12.5 |

| 5-NH₂ | 4.80 | s (broad) | 2H | - |

Note: Predictions are based on computational models and analysis of similar structures. Actual experimental values may vary.[1][2]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust method for acquiring high-quality 1D NMR spectra suitable for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton peak does not obscure key regions of the spectrum. The broad N-H and O-H signals are also readily observed in this solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines and high resolution.[3]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 45° pulse angle to allow for a shorter relaxation delay without saturating the signals.[4]

-

Set the acquisition time to at least 4 seconds to ensure adequate data point resolution.[3]

-

Employ a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a 30° pulse angle and an acquisition time of at least 4 seconds.[3]

-

Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass and Fragmentation

The molecular formula of this compound is C₁₀H₁₂N₂O. The expected mass data is as follows:

-

Monoisotopic Mass: 176.0950 g/mol

-

Expected [M+H]⁺ (for ESI): 177.1028 m/z

Fragmentation Analysis: In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion will fragment in predictable ways. The stability of the resulting fragments dictates the observed pattern.[6][7]

Table 2: Predicted MS Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 176 | [C₁₀H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 148 | [M - C₂H₄]⁺ | McLafferty-type rearrangement with loss of ethene |

| 147 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 120 | [C₇H₆NO]⁺ | Cleavage of the ethyl and amino groups |

Experimental Protocol for LC-MS Data Acquisition

This protocol is designed for accurate mass determination and purity assessment using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL using the mobile phase as the diluent.[9]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice for small molecule analysis.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to generate the [M+H]⁺ ion.

-

Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is required for accurate mass measurement.

-

Scan Range: Set a wide scan range (e.g., m/z 50-500) to detect the parent ion and any potential impurities or fragments.

-

Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to achieve maximum signal intensity.

-

LC-MS Workflow Diagram

Caption: Workflow for LC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.[10][11]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3400-3200 | N-H (Amine) | Symmetric & Asymmetric Stretch | Medium (two bands) |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 2975-2850 | C-H (Alkyl) | Stretch | Medium |

| ~1680 | C=O (Lactam) | Stretch | Strong, Sharp |

| 1620-1580 | N-H (Amine) | Scissoring (Bending) | Medium |

| 1600, 1480 | C=C (Aromatic) | Stretch | Medium |

| 850-800 | C-H (Aromatic) | Out-of-plane Bend | Strong |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[12][13]

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

ATR-FTIR Workflow Diagram

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion: An Integrated Approach to Structural Confirmation

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The integration of NMR, MS, and IR data provides a self-validating system for the unambiguous structural confirmation of this compound. NMR elucidates the precise connectivity of the carbon-hydrogen framework, HRMS confirms the elemental composition to within parts-per-million accuracy, and IR spectroscopy provides rapid confirmation of the key functional groups. Following the detailed protocols and using the predicted data as a guide will ensure a comprehensive and accurate characterization, a critical step in the drug development pipeline.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

-

Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

- Claridge, T. D. W. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Masterson, D. S. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Nichols, L. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

University of Wisconsin–Madison, The DAN Lab. (n.d.). LCMS Protocols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. books.rsc.org [books.rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mt.com [mt.com]

- 13. agilent.com [agilent.com]

A Technical Guide to Novel Synthesis Routes for Substituted 5-Aminoindolin-2-ones

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, the substituted 5-aminoindolin-2-one moiety is of particular significance, most notably as the cornerstone of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] The strategic placement of the 5-amino group provides a critical anchor for tailoring the molecule's interaction with target proteins, influencing potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust, efficient, and versatile synthetic routes to access this key intermediate and its analogues is a central focus for researchers in drug discovery and development.

This technical guide provides an in-depth exploration of the primary synthetic strategies for preparing substituted 5-aminoindolin-2-ones. We will move from the classical, cornerstone methodologies to modern, novel approaches that offer improved efficiency, safety, and functional group tolerance. Each section is grounded in established chemical principles, providing not just protocols but also the rationale behind the experimental choices, empowering researchers to adapt and innovate in their own work.

Section 1: The Cornerstone Strategy: Reduction of 5-Nitroindolin-2-one

The most established and widely utilized pathway to 5-aminoindolin-2-ones commences with the corresponding 5-nitro derivative. This strategy is predicated on the reliable and high-yielding reduction of the aromatic nitro group, a transformation for which a vast arsenal of reagents and conditions has been developed.

Synthesis of the 5-Nitroindolin-2-one Precursor

The synthesis of the indolin-2-one core itself can be achieved through various methods, with intramolecular cyclization being a common approach. For instance, an intramolecular α-arylation of a chloro-substituted anilide can be mediated by potassium tert-butoxide to form the oxindole ring.[1] The crucial 5-nitro functionality is typically introduced early, starting from commercially available nitrated anilines or benzenes.

Classical Reduction Methodologies

The conversion of the 5-nitro group to the 5-amino group is the pivotal step in this sequence.

1.2.1 Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is the most common catalyst, offering high efficiency and selectivity.[3] The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.

Causality Behind Experimental Choices:

-

Catalyst: 10% Pd/C is chosen for its high activity and ability to be filtered off easily post-reaction, simplifying purification.

-

Solvent: Ethanol or Methanol are excellent solvents for the substrate and do not interfere with the hydrogenation process.

-

Hydrogen Pressure: While often performed at atmospheric pressure, increasing the pressure can accelerate the reaction rate, especially for less reactive substrates.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindolin-2-one

-

To a solution of 5-nitroindolin-2-one (1.0 eq) in ethanol (10-20 mL/g), carefully add 10% Palladium on carbon (0.05-0.10 eq by weight).

-

The reaction vessel is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is carefully purged with nitrogen.

-

The catalyst is removed by filtration through a pad of Celite®, washing with additional ethanol.

-

The filtrate is concentrated under reduced pressure to yield 5-aminoindolin-2-one, which is often pure enough for subsequent steps or can be further purified by recrystallization or column chromatography.

Modern and Sustainable Advances: Catalytic Transfer Hydrogenation (CTH)

While effective, the use of pressurized hydrogen gas poses safety challenges, particularly on a large scale. Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative, using a hydrogen donor molecule in the presence of a catalyst. Ammonium formate is an inexpensive, stable, and efficient hydrogen source for this purpose.[4] Recent advances have demonstrated that this transformation can be performed mechanochemically (via ball milling), offering a solvent-free, clean, and rapid approach.[4]

Causality Behind Experimental Choices:

-

Hydrogen Donor: Ammonium formate decomposes in the presence of the palladium catalyst to provide hydrogen in situ, avoiding the need for a pressurized H₂ gas cylinder.[4]

-

Mechanochemistry: Ball milling provides the energy for the reaction through mechanical force, eliminating the need for bulk solvents, which reduces waste and can accelerate reaction times. This technique is a key pillar of green chemistry.[4]

Experimental Protocol: Mechanochemical CTH of 5-Nitroindolin-2-one

-

In a ball milling jar, place 5-nitroindolin-2-one (1.0 eq), ammonium formate (2.0-5.0 eq), and 10% Palladium on carbon (0.05 eq).

-

The jar is sealed and milled at a specified frequency (e.g., 20-30 Hz) for 1-6 hours.

-

Reaction progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.

-

Upon completion, the solid reaction mixture is suspended in a solvent like methanol or ethyl acetate.

-

The catalyst and any inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure to afford the 5-aminoindolin-2-one product.

Caption: Overview of the Nitro Reduction Strategy.

Section 2: Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry offers powerful alternatives to the classical nitro-reduction pathway. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds, allowing for the direct synthesis of aryl amines from aryl halides.[5][6][7]

The Buchwald-Hartwig Amination Strategy

This approach involves coupling a 5-halo-indolin-2-one (e.g., 5-bromo- or 5-chloroindolin-2-one) with an ammonia equivalent. Direct coupling with ammonia gas is challenging due to its tight binding with palladium catalysts.[5] Therefore, ammonia surrogates, such as benzophenone imine, are often used. The resulting imine is then readily hydrolyzed to reveal the primary 5-amino group.[8]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, or BrettPhos) are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine coupling partner (or its surrogate) to generate the active nucleophile.[9]

-

Ammonia Surrogate: Benzophenone imine serves as a convenient and effective source of 'NH₂'. Its steric bulk facilitates the coupling reaction, and the resulting N-aryl imine is easily cleaved under mild acidic conditions.

Caption: Workflow for Buchwald-Hartwig Synthesis.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

To an oven-dried, argon-flushed flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., NaOtBu, 1.2-1.5 eq).

-

Add a solution of 5-bromoindolin-2-one (1.0 eq) and benzophenone imine (1.1-1.3 eq) in an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

-

The crude imine intermediate is dissolved in a solvent like THF, and aqueous hydrochloric acid (e.g., 2M HCl) is added.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).

-

Neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the final product, 5-aminoindolin-2-one, with an organic solvent.

-

Purify by column chromatography or recrystallization.

Section 3: Derivatization of the 5-Aminoindolin-2-one Scaffold

The value of 5-aminoindolin-2-one lies in its utility as a versatile intermediate. Both the 5-amino group and the C3-methylene position of the oxindole ring are ripe for functionalization, enabling the creation of diverse chemical libraries for drug discovery.

-

Knoevenagel Condensation: The C3-methylene group is activated and can undergo condensation with aldehydes. This reaction is a key step in the synthesis of Sunitinib, where 5-fluoro-2-oxindole is condensed with a substituted 5-formyl-1H-pyrrole.[10][11]

-

Functionalization of the 5-Amino Group: The primary amine is a versatile handle for a wide range of transformations:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.[3]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Further Cross-Coupling: The amine can serve as the nucleophile in subsequent Buchwald-Hartwig or Ullmann-type reactions to generate more complex diarylamines.

-

Section 4: Comparative Analysis of Synthetic Routes

| Feature | Nitro-Reduction Route | Buchwald-Hartwig Route |

| Starting Materials | Readily available nitro-aromatics | Requires synthesis of 5-halo-indolin-2-one |

| Key Transformation | Nitro group reduction | Pd-catalyzed C-N bond formation |

| Reagents | H₂ gas or H-donors (e.g., HCOONH₄)[4] | Expensive Pd catalysts and phosphine ligands[9] |

| Safety Concerns | Use of flammable H₂ gas (can be mitigated by CTH) | Use of air-sensitive ligands and bases |

| Functional Group Tolerance | Broad, but some groups may be sensitive to reduction | Excellent, avoids harsh reductive conditions |

| "Green" Aspects | CTH can be performed solvent-free[4] | High environmental impact of palladium extraction[6] |

| Scalability | Well-established for large-scale synthesis | Can be challenging due to catalyst cost and removal |

Section 5: Future Perspectives: The Potential of Direct C-H Amination

The ultimate goal in synthetic efficiency is the direct functionalization of C-H bonds. While still an emerging field for this specific scaffold, transition-metal-catalyzed C-H amination/amidation represents the next frontier. Research has shown that directing groups can be used to achieve regioselective C-H functionalization on the indoline core, for example, at the C7-position using a ruthenium catalyst.[12][13] The development of a catalytic system capable of selectively targeting the C5-position would constitute a paradigm shift, obviating the need for pre-functionalized starting materials (nitro or halo groups) and dramatically shortening synthetic sequences. Achieving this regioselectivity remains a significant challenge but is an active and promising area of research.

References

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. 2023. [Link]

-

Patel, Z. M., et al. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. 2024. [Link]

-

Nimbarte, V. D., et al. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Patel, Z. M., et al. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate. 2025. [Link]

-

Caballero, J., et al. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry. 2012. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

Magano, J., & Dunetz, J. R. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Csonka, R., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2014. [Link]

-

Higuchi, K., et al. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. 2021. [Link]

-

Stolar, T., et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. 2020. [Link]

-

Ramkumar, N., & Gandeepan, P. Ru(II)-Catalyzed C–H Amidation of Indoline at the C7-Position Using Dioxazolone as an Amidating Agent: Synthesis of 7-Amino Indoline Scaffold. The Journal of Organic Chemistry. 2017. [Link]

-

Ramkumar, N., & Gandeepan, P. Ru(II)-Catalyzed C-H Amidation of Indoline at the C7-Position Using Dioxazolone as an Amidating Agent: Synthesis of 7-Amino Indoline Scaffold. PubMed. 2017. [Link]

-

Zhang, Y., et al. Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. Organic Chemistry Frontiers. 2021. [Link]

-

Fahim, A. M., et al. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry. 2025. [Link]

-

García-Melchor, M., et al. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Dalton Transactions. 2012. [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. research.rug.nl [research.rug.nl]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ru(II)-Catalyzed C-H Amidation of Indoline at the C7-Position Using Dioxazolone as an Amidating Agent: Synthesis of 7-Amino Indoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Oncology: A Technical Guide to the Kinase Inhibitor Potential of 5-Amino-1-ethylindolin-2-one

Abstract

The indolin-2-one core is a privileged scaffold in modern medicinal chemistry, forming the foundation of several clinically approved kinase inhibitors. This technical guide proposes a comprehensive research framework to evaluate the potential of a novel derivative, 5-Amino-1-ethylindolin-2-one, as a targeted kinase inhibitor. While direct biological data for this specific molecule is not yet published, its structure presents a compelling starting point for a drug discovery program. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we outline the scientific rationale and provide a detailed, field-proven roadmap for its synthesis, in vitro screening, computational modeling, and cellular characterization. This document is intended for researchers, scientists, and drug development professionals, offering validated, step-by-step protocols and the causal logic behind key experimental choices to rigorously assess the therapeutic promise of this compound.

Introduction: The Indolin-2-one Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a central pillar of targeted therapy. Within this landscape, the indolin-2-one (or oxindole) moiety has emerged as a highly successful structural motif. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors.[1]

The clinical success of Sunitinib (Sutent®), an indolin-2-one derivative, validates the therapeutic potential of this scaffold.[2] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, acting on Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others, effectively disrupting tumor angiogenesis and proliferation.[1][3]

This guide focuses on a novel, uncharacterized analogue: This compound . We will explore the rationale for its investigation and present a logical, multi-phase research workflow to systematically determine its potential as a next-generation kinase inhibitor.

Scientific Rationale: Deconstructing this compound

The therapeutic potential of this molecule can be hypothesized by analyzing its distinct structural features in the context of established kinase inhibitor SAR.

-

The Indolin-2-one Core: This bicyclic system is the primary pharmacophore. The lactam NH group acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. This pattern mimics the adenine portion of ATP, enabling the molecule to anchor within the kinase hinge region, specifically forming bonds with key residues like Glutamic acid (Glu917) and Cysteine (Cys919) in VEGFR2.[3][4]

-

The 5-Amino (-NH2) Substituent: Substitutions at the C5 position of the indolin-2-one ring are known to significantly influence kinase selectivity and potency.[5] The introduction of a primary amine at this position is a strategic choice. It has the potential to:

-

Form additional hydrogen bonds with residues in the solvent-exposed region of the ATP pocket, enhancing binding affinity.

-

Serve as a vector for subsequent chemical modification to improve physicochemical properties like solubility or to explore deeper pockets within the kinase domain.

-

Alter the electronic properties of the aromatic ring, potentially modulating the strength of the core hinge interactions.

-

-

The 1-Ethyl (-CH2CH3) Substituent: N-alkylation of the indolinone nitrogen removes a hydrogen bond donor but can confer other advantages.[6][7] The ethyl group may:

-

Improve membrane permeability and oral bioavailability by increasing lipophilicity.

-

Establish favorable van der Waals interactions in a hydrophobic sub-pocket adjacent to the hinge region.

-

Provide a synthetic handle for further derivatization.

-

Below is a logical diagram illustrating the relationship between the compound's structure and its hypothesized function.

Caption: Relationship between chemical structure and hypothesized function.

Proposed Research Workflow: A Phased Approach to Validation

A rigorous evaluation of this compound requires a systematic, multi-stage approach. This section provides detailed, self-validating protocols for each phase of the investigation.

Caption: A systematic workflow for evaluating kinase inhibitor potential.

Phase 1: Chemical Synthesis and Characterization

Rationale: The first critical step is to obtain a highly pure sample of the test compound. The proposed synthesis involves N-alkylation of a commercially available 5-aminoindolin-2-one precursor. Purity is paramount, as impurities can lead to false positives in biological assays.

Protocol 1: Synthesis of this compound

-

Starting Materials: 5-aminoindolin-2-one, iodoethane, sodium hydride (NaH), anhydrous Dimethylformamide (DMF).

-

Reaction Setup: To a solution of 5-aminoindolin-2-one (1.0 eq) in anhydrous DMF under an argon atmosphere, add NaH (1.2 eq) portion-wise at 0°C.

-

Alkylation: Allow the mixture to stir for 30 minutes at 0°C. Add iodoethane (1.5 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

-

Characterization: Confirm the structure and assess purity (>98%) using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Phase 2: In Vitro Kinase Profiling

Rationale: An initial broad screen is essential to identify which kinases the compound inhibits and to get an early indication of its selectivity. This is followed by precise potency determination (IC₅₀) for the most promising "hits."

Protocol 2: Broad Kinase Panel Screening

-

Service: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Assay Type: Request a binding assay (e.g., KINOMEscan™) or an enzymatic assay panel.

-

Compound Concentration: Screen this compound at a single high concentration (e.g., 10 µM) against a panel of over 300 human kinases.

-

Data Output: The primary output is the percent inhibition for each kinase at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Protocol 3: IC₅₀ Determination via Luminescent Kinase Assay [8][9]

-

Assay Kit: Use a commercial ATP-depletion assay such as Kinase-Glo® Luminescent Kinase Assay (Promega).

-

Plate Setup: Use a 384-well white plate.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into the appropriate kinase reaction buffer.

-

Kinase Reaction: To each well, add 5 µL of the reaction mix containing the target kinase (e.g., VEGFR2) and its specific substrate. Add 5 µL of the diluted compound.

-

Initiation: Start the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase). Include "no enzyme" (high signal) and "no inhibitor" (low signal) controls.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Add 15 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

-

Measurement: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.

-

Data Analysis: Luminescence is inversely proportional to kinase activity. Normalize the data and fit to a four-parameter logistic curve using software like GraphPad Prism to calculate the IC₅₀ value.[10]

Phase 3: Computational Modeling

Rationale: Molecular docking provides a structural hypothesis for the observed in vitro activity. By modeling the compound in the kinase active site, we can predict its binding mode and identify key interactions that contribute to its potency, guiding future optimization efforts.

Protocol 4: Molecular Docking into VEGFR2

-

Software: Use molecular modeling software such as MOE (Molecular Operating Environment) or AutoDock Vina.

-

Protein Preparation: Obtain the crystal structure of VEGFR2 kinase domain from the Protein Data Bank (PDB ID: 4AGD, co-crystallized with Sunitinib).[4] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Draw this compound in a 2D sketcher and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94x).

-

Docking Protocol: Define the binding site based on the location of the co-crystallized ligand (Sunitinib). Perform flexible ligand docking into the rigid receptor active site.

-

Analysis: Analyze the top-scoring poses. Look for the formation of the canonical hydrogen bonds between the indolin-2-one core and the hinge residues Cys919 and Glu917.[4][11] Examine the position of the 5-amino and 1-ethyl groups to see if they form favorable interactions.

Phase 4: Cellular Activity Assessment

Rationale: Potent in vitro inhibition does not always translate to cellular activity. It is crucial to determine if the compound can cross the cell membrane, engage its target in a complex cellular environment, and produce a desired biological effect (e.g., inhibit proliferation).

Caption: The MAPK signaling pathway, a common target for RTK inhibitors.

Protocol 5: Cell Viability Assay [12]

-

Cell Lines: Use a relevant endothelial cell line (e.g., HUVECs) and cancer cell lines known to be dependent on target kinases identified in Phase 2 (e.g., A549, HepG2).

-

Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 6: Western Blot for Target Engagement [13][14]

-

Cell Treatment: Seed cells (e.g., HUVECs) and grow to 80% confluency. Serum-starve the cells overnight.

-

Inhibition & Stimulation: Pre-treat cells with varying concentrations of this compound for 2 hours. Then, stimulate the cells with a growth factor (e.g., VEGF-A, 50 ng/mL) for 10 minutes to activate the target pathway.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against a downstream phosphorylated target (e.g., anti-phospho-ERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of p-ERK to total ERK indicates successful target engagement.

Data Interpretation and Future Directions

The culmination of this research workflow will provide a robust dataset to evaluate the potential of this compound.

Table 1: Hypothetical Data Summary for Go/No-Go Decision

| Parameter | Target Kinase (e.g., VEGFR2) | Off-Target Kinase (e.g., SRC) | HUVEC Cells | A549 Cancer Cells |

|---|---|---|---|---|

| IC₅₀ (nM) | 50 | >5,000 | - | - |

| GI₅₀ (nM) | - | - | 250 | 400 |

| p-ERK Inhibition | - | - | Yes (at 200 nM) | Yes (at 300 nM) |

A successful candidate would exhibit high potency for the target kinase(s), a clean selectivity profile (e.g., >100-fold selectivity against off-targets), and cellular activity (GI₅₀) within a reasonable multiple of its enzymatic IC₅₀.

Future Directions: If the data are promising, the next logical steps in a drug discovery cascade would include:

-

Lead Optimization: Initiate a structure-activity relationship (SAR) campaign, synthesizing analogues to improve potency, selectivity, and drug-like properties.

-

ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

-

In Vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in relevant animal models, such as tumor xenografts.

Conclusion

While this compound remains an unexplored molecule, its design is rooted in the proven success of the indolin-2-one scaffold. The scientific rationale for its investigation is strong, and the potential for discovering a novel kinase inhibitor is significant. The comprehensive, phase-gated research plan detailed in this guide provides a rigorous and efficient pathway to validate its therapeutic potential, mitigate risks, and make a data-driven decision on its advancement as a clinical candidate.

References

-

Griffiths, G., et al. (2011). Indolinones and anilinophthalazines differentially target VEGF-A- and basic fibroblast growth factor-mediated responses in primary human endothelial cells. British Journal of Pharmacology, 162(6), 1289–1303. [Link]

-

Martin, M. P., et al. (2019). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. Bioorganic & Medicinal Chemistry Letters, 29(1), 7-12. [Link]

-

Noolvi, M. N., et al. (2012). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 546-554. [Link]

-

Abdel-Halim, M., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 28(9), 3829. [Link]

-

Li, J., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 134, 214-227. [Link]

-

Wang, T., et al. (2017). Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3347. [Link]

-

Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 163-173. [Link]

-

Sharma, A., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Pharmaceuticals, 15(11), 1335. [Link]

-

H-C. H. et al. (2017). Cell biology of ERK inhibitor activity in tumor cells. Western blot.... ResearchGate. [Link]

-

D. L., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(41), 8968–8974. [Link]

-

Vanich-kul, T., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 346-352. [Link]

-

Bhattacharjee, P., et al. (2019). Andrographolide binds to ATP-binding pocket of VEGFR2 to impede VEGFA-mediated tumor-angiogenesis. Scientific Reports, 9(1), 4073. [Link]

-

Kirkin, V., et al. (2001). Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2. European Journal of Biochemistry, 268(21), 5530-5540. [Link]

-

Inuki, S., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. [Link]

-

C. P., et al. (2013). Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... ResearchGate. [Link]

-

Chen, J-R., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic Letters, 16(20), 5462-5465. [Link]

-

Cole, K. P., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(1), 125-133. [Link]

-

Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolinones and anilinophthalazines differentially target VEGF-A- and basic fibroblast growth factor-mediated responses in primary human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. ebiotrade.com [ebiotrade.com]

- 10. clyte.tech [clyte.tech]

- 11. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Cytotoxicity of 5-Amino-1-ethylindolin-2-one on Cancer Cell Lines

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anticancer activity.[1][2] This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of a novel derivative, 5-Amino-1-ethylindolin-2-one, against a panel of human cancer cell lines. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity assays, and present illustrative data to guide researchers in their drug discovery efforts. Furthermore, we will explore potential mechanisms of action and propose a signaling pathway that may be modulated by this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.

Introduction: The Rationale for Investigating this compound

Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery and development of novel therapeutic agents.[3] A significant strategy in anticancer drug development is the targeted inhibition of cellular processes that are hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis.[4] Small molecule inhibitors, particularly those targeting protein kinases, have emerged as a highly successful class of anticancer drugs.[2]

The indolin-2-one core is a well-established pharmacophore found in several FDA-approved kinase inhibitors, including Sunitinib and Nintedanib, which have demonstrated clinical efficacy against various solid tumors.[2][5] The versatility of the indolin-2-one scaffold allows for structural modifications that can fine-tune its biological activity and selectivity.[1] The introduction of an amino group at the 5-position and an ethyl group at the 1-position of the indolin-2-one core, creating this compound, presents a novel chemical entity with the potential for unique interactions with biological targets. This guide outlines a systematic in vitro approach to characterize its cytotoxic effects on cancer cells, a critical first step in the preclinical drug development pipeline.[6][7]

Materials and Methods

Synthesis of this compound

While the specific synthesis of this compound is not detailed in publicly available literature, a plausible synthetic route can be adapted from established protocols for similar indolin-2-one derivatives.[2] A general approach would involve the nucleophilic addition of an appropriate precursor to an isatin derivative, followed by cyclization and subsequent functional group manipulations to introduce the amino and ethyl moieties. For the purposes of this guide, we will assume the availability of the synthesized and purified compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent diverse cancer types and to assess the compound's spectrum of activity.[7] For this illustrative guide, the following cell lines will be utilized:

-

MCF-7: Breast adenocarcinoma

-

HeLa: Cervical cancer

-

HCT-116: Colorectal carcinoma

-

A549: Lung carcinoma

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treat the cells with the varying concentrations of the compound and a vehicle control (DMSO, final concentration ≤ 0.1%). Cisplatin can be used as a positive control.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]